molecular formula C11H10N4O3S B6087220 3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No. B6087220
M. Wt: 278.29 g/mol
InChI Key: IQGWFCXREFKUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known to exhibit several biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties.

Scientific Research Applications

3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been reported to exhibit anti-microbial and anti-viral activity against several pathogens.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been reported to induce apoptosis in cancer cells and to inhibit the growth of several pathogens.

Advantages and Limitations for Lab Experiments

3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits several biological activities, making it a useful tool for studying various biological processes. However, this compound also has some limitations. For example, it may exhibit cytotoxicity at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of 3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves the reaction of 3-nitrobenzaldehyde, thiosemicarbazide, and ethyl acetoacetate in the presence of a catalytic amount of piperidine. The reaction is carried out in refluxing ethanol for several hours, and the resulting product is purified using column chromatography. This method has been reported to yield the desired product in good yields and with high purity.

properties

IUPAC Name

3-(3-nitrophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c16-10-5-19-11-12-6-13(7-14(10)11)8-2-1-3-9(4-8)15(17)18/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGWFCXREFKUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N2CN(CN=C2S1)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

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